molecular formula C22H24N2O2S B2912200 3-(4-ETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE CAS No. 899962-78-8

3-(4-ETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE

Cat. No.: B2912200
CAS No.: 899962-78-8
M. Wt: 380.51
InChI Key: DTBSGGQMJHCXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE is a complex organic compound that features a quinoline core substituted with a piperidine ring and a sulfonyl group attached to an ethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(4-ETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-ETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE involves its interaction with specific molecular targets. The piperidine ring and quinoline core are known to interact with various enzymes and receptors, potentially modulating biological pathways. The sulfonyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)sulfonyl-4-piperidin-1-ylquinoline
  • 3-(4-Isopropylphenyl)sulfonyl-4-piperidin-1-ylquinoline
  • 3-(4-Phenylsulfonyl)-4-piperidin-1-ylquinoline

Uniqueness

3-(4-ETHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle structural difference can lead to variations in its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research .

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-2-17-10-12-18(13-11-17)27(25,26)21-16-23-20-9-5-4-8-19(20)22(21)24-14-6-3-7-15-24/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBSGGQMJHCXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.